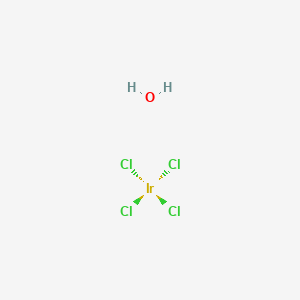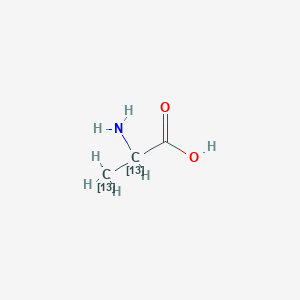
Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tetramethylcyclopentadienyl)gadolinium(III) is a chemical compound with the empirical formula C27H39Gd . It has a molecular weight of 520.85 . The compound is used in research and development .
Molecular Structure Analysis
The molecular structure of Tris(tetramethylcyclopentadienyl)gadolinium(III) is represented by the SMILES string [Gd].C[C]1[CH]CC[C]1C.C[C]2[CH]CC[C]2C.C[C]3[CH]CC[C]3C .Physical And Chemical Properties Analysis
Tris(tetramethylcyclopentadienyl)gadolinium(III) is a powder or crystal form . .Scientific Research Applications
Solar Energy Applications
Tris(tetramethylcyclopentadienyl)gadolinium(III): is used in solar energy research due to its organometallic properties which facilitate non-aqueous solubility. This characteristic is crucial for the development of solar cells and photovoltaic materials where the compound can be used in the creation of thin film coatings that improve light absorption and energy conversion efficiency .
Water Treatment
In the field of water treatment, this compound has been explored for its potential use in photocatalytic processes. The organometallic nature of Tris(tetramethylcyclopentadienyl)gadolinium(III) allows it to act as a catalyst in reactions that could degrade organic pollutants under light irradiation, thus purifying water sources .
Magnetic Resonance Imaging (MRI)
Although not used directly in Gadolinium-Based Contrast Agents (GBCAs), Tris(tetramethylcyclopentadienyl)gadolinium(III) has been studied for its role in enhancing the magnetic properties of certain nanoparticles. These nanoparticles can be engineered for improved MRI contrast, aiding in the visualization of biological tissues .
Radiotherapy Enhancement
Research has been conducted on the use of gadolinium-doped carbon dots, where Tris(tetramethylcyclopentadienyl)gadolinium(III) could potentially play a role. These carbon dots can be used for both imaging and therapy, providing a theranostic approach to cancer treatment. The compound’s properties may enhance the effectiveness of radiotherapy by improving tumor targeting and treatment monitoring .
Organometallic Synthesis
As an organometallic compound, Tris(tetramethylcyclopentadienyl)gadolinium(III) is valuable in the synthesis of complex chemical structures. It can act as a catalyst or a reagent in various chemical reactions, leading to the creation of novel materials with potential applications in electronics, pharmaceuticals, and other industries .
Nanotechnology
The high purity forms of Tris(tetramethylcyclopentadienyl)gadolinium(III) , such as submicron and nanopowder, are of particular interest in nanotechnology. They can be used to produce nanoscale materials that exhibit unique magnetic, optical, or catalytic properties, which are essential for the advancement of nanodevices and nanomedicine .
Safety and Hazards
Tris(tetramethylcyclopentadienyl)gadolinium(III) is classified as a flammable solid . It has a flash point of 140.0 °F (60 °C) in a closed cup . The compound is hazardous, with the hazard statement H228 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Tris(tetramethylcyclopentadienyl)gadolinium(III) can be achieved through a metathesis reaction between gadolinium trichloride and lithium tetramethylcyclopentadienide in tetrahydrofuran solvent.", "Starting Materials": [ "Gadolinium trichloride", "Lithium tetramethylcyclopentadienide", "Tetrahydrofuran" ], "Reaction": [ "Add gadolinium trichloride to tetrahydrofuran solvent", "Add lithium tetramethylcyclopentadienide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with tetrahydrofuran", "Dry the product under vacuum" ] } | |
CAS RN |
308847-85-0 |
Product Name |
Tris(tetramethylcyclopentadienyl)gadolinium(III) |
Molecular Formula |
C27H39Gd |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
gadolinium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
InChI Key |
GQMOYLZIYGEGLS-UHFFFAOYSA-N |
SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3] |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



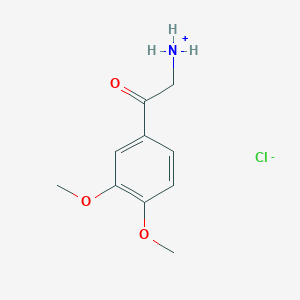

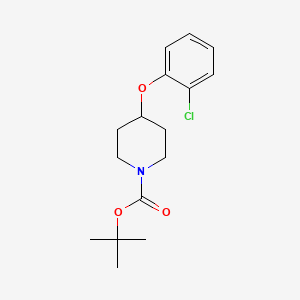
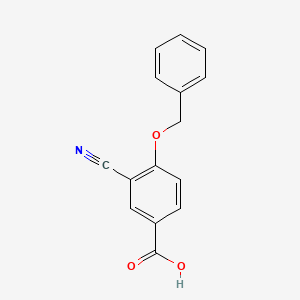

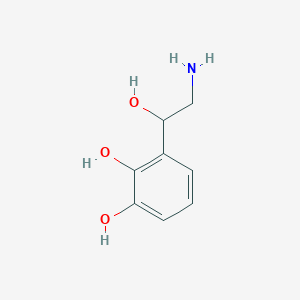
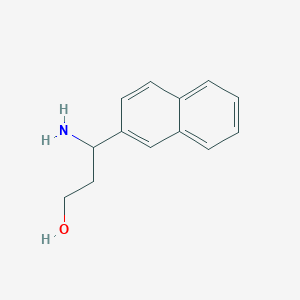

![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)

